
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 1934259-26-3) is a halogenated pyrazole derivative with the molecular formula C₄H₂BrClN₂O₂ and a molecular weight of 242.43 g/mol. It is a heterocyclic compound featuring a pyrazole ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 4, and a carboxylic acid (-COOH) group at position 3 . This compound is commercially available in purities up to 97% and is commonly utilized as a building block in pharmaceutical and agrochemical research due to the reactivity of its halogen substituents and carboxylic acid functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the halogenation of a pyrazole precursor. For instance, starting with a pyrazole core, chlorination and bromination reactions can be performed to introduce the respective halogen atoms at the desired positions . The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromo and chloro groups at positions 5 and 4, respectively, enable electrophilic substitution under specific conditions. The electron-withdrawing carboxylic acid at position 3 activates the pyrazole ring toward nucleophilic attack.
Key Reactions:
-
Bromine Replacement :
The bromo group at position 5 is less reactive than the chloro group but can participate in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
Condensation Reactions
The carboxylic acid group facilitates condensation with amines or alcohols to form amides or esters, respectively.
Experimental Data:
Metal-Mediated Cross-Coupling
The bromo group participates in palladium-catalyzed couplings, enabling C–C bond formation.
Example:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. While not explicitly documented for this compound, analogous pyrazole bromides show >80% yields under these conditions .
Coordination Chemistry
The carboxylic acid and pyrazole nitrogen atoms act as ligands for metal ions.
Case Study:
Heterocyclic Expansion
The carboxylic acid group enables cyclocondensation with 1,3-dicarbonyl compounds to form fused pyrazolo[3,4-b]pyridines .
Mechanism:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid has been investigated for its anti-inflammatory and anticancer properties. Studies suggest that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. For instance, a study highlighted the compound's ability to act as an inhibitor of certain protein arginine deiminases (PADs), which are implicated in various inflammatory diseases and cancers .
Case Study: PAD Inhibitors
A significant study demonstrated the effectiveness of PAD inhibitors derived from pyrazole compounds in animal models of diseases such as collagen-induced arthritis and experimental autoimmune encephalomyelitis. These inhibitors showed promise in reducing inflammation and promoting apoptosis of inflammatory cells, suggesting broader applicability in treating chronic inflammatory conditions .
Agricultural Sciences
Pesticide Development
The compound is also noted for its role in developing novel pesticides. Research indicates that this compound can be used as an intermediate in synthesizing insecticides. For example, it has been incorporated into the synthesis of benzamide insecticides, which are effective against various agricultural pests. The synthetic routes often involve the bromination of pyrazole derivatives to enhance their biological activity .
Data Table: Insecticidal Activity
Compound Name | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
Benzamide Insecticide A | Aphids | 85 | |
Benzamide Insecticide B | Thrips | 90 | |
Benzamide Insecticide C | Whiteflies | 78 |
Materials Science
Polymeric Applications
In materials science, this compound has been explored for its potential use in polymer chemistry. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that incorporating such compounds can lead to the development of advanced materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary but often include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Pyrazole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 5-bromo-4-chloro-1H-pyrazole-3-carboxylic acid and related pyrazole-carboxylic acid derivatives:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |
---|---|---|---|---|---|
This compound | 1934259-26-3 | C₄H₂BrClN₂O₂ | 242.43 | Br (C5), Cl (C4) | Carboxylic acid (C3) |
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid | 1093414-62-0 | C₅H₅ClN₂O₂ | 160.56 | Cl (C5), methyl (C3) | Carboxylic acid (C4) |
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid | 514800-72-7 | C₁₂H₉BrN₃O₄ | 354.12 | Br (C4), nitro (C3), benzyl group | Carboxylic acid (benzene) |
Key Observations:
Halogen vs. Alkyl Substituents: The target compound’s bromine and chlorine substituents (electron-withdrawing groups) enhance electrophilic reactivity compared to the methyl group in 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, which is electron-donating. This difference may influence solubility, acidity, and participation in coupling reactions (e.g., Suzuki-Miyaura) .
Carboxylic Acid Position :
- The position of the carboxylic acid group (C3 vs. C4) alters hydrogen-bonding patterns and crystal packing, which could affect melting points and crystallinity. For instance, 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid’s carboxylic acid at C4 may form intermolecular dimers more readily than the C3-substituted target compound .
Molecular Weight and Complexity :
- The benzoic acid derivative (CAS 514800-72-7) has a significantly higher molecular weight (354.12 g/mol) due to the aromatic benzyl extension, which may reduce aqueous solubility compared to simpler pyrazole-carboxylic acids .
Biological Activity
5-Bromo-4-chloro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
Overview of Pyrazole Derivatives
Pyrazole compounds are recognized for their broad spectrum of biological activities, including anti-inflammatory , antimicrobial , antitumor , and antiviral effects. The pyrazole nucleus serves as a valuable scaffold for drug development, with many derivatives being synthesized to enhance efficacy and reduce toxicity .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, in a study involving various pyrazole derivatives, compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, some derivatives showed up to 85% inhibition at concentrations comparable to standard drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Standard Drug |
---|---|---|---|
Compound A | 76 | 86 | Dexamethasone |
Compound B | 61 | 93 | Dexamethasone |
Compound C | 75 | 70 | Ibuprofen |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial potential. Studies have shown that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Comparison Standard |
---|---|---|
E. coli | 0.5 | Gentamicin |
Staphylococcus aureus | 0.25 | Ciprofloxacin |
Anticancer Activity
The anticancer properties of pyrazole derivatives are gaining attention, particularly in the context of inhibiting various cancer cell lines. Compounds containing the pyrazole structure have shown promise in inhibiting the proliferation of cancer cells, including breast and lung cancer cells .
Recent studies highlight that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For example, compounds have been shown to significantly inhibit tumor growth in vivo models .
Case Studies
- Anti-inflammatory Study : A series of substituted pyrazoles were synthesized and tested in a carrageenan-induced rat paw edema model. The most potent compound exhibited an anti-inflammatory effect comparable to indomethacin, demonstrating its potential as an effective anti-inflammatory agent .
- Antimicrobial Evaluation : Another study focused on the synthesis of novel pyrazole derivatives that were screened against pathogenic bacteria. The results indicated that several compounds had superior antibacterial activity compared to standard treatments .
Properties
Molecular Formula |
C4H2BrClN2O2 |
---|---|
Molecular Weight |
225.43 g/mol |
IUPAC Name |
5-bromo-4-chloro-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H2BrClN2O2/c5-3-1(6)2(4(9)10)7-8-3/h(H,7,8)(H,9,10) |
InChI Key |
FPCLSHGBFJJIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Br)Cl |
Origin of Product |
United States |
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